REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].[S:14](=[O:18])(=[O:17])([OH:16])[OH:15].[N:19](OC(C)C)=O.[H][H]>[C].[Pd].C(O)(C)C>[S:14]([OH:18])([OH:17])(=[O:16])=[O:15].[NH2:19][C:7]1[CH:8]=[CH:9][C:4]([N:3]([CH2:1][CH3:2])[CH2:11][CH2:12][OH:13])=[CH:5][C:6]=1[CH3:10] |f:4.5,7.8|
|
Name
|
|
Quantity
|
89.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=CC=C1)C)CCO
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)C
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, hydrogenation
|
Type
|
ADDITION
|
Details
|
while adding
|
Type
|
FILTRATION
|
Details
|
After completion of the hydrogenation, the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 270 ml of 90% v/v ethanol
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
Then, the resulting mixture was cooled for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
the crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration at 3° C.
|
Type
|
WASH
|
Details
|
washed with 100 ml of cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.NC1=C(C=C(N(CCO)CC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 182% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |